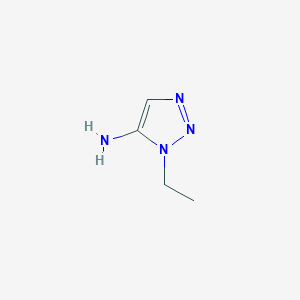

5-Amino-1-ethyl-1H-1,2,3-triazole

描述

5-Amino-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms The presence of an amino group at the 5-position and an ethyl group at the 1-position makes it a unique derivative of 1,2,3-triazole

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . Another method includes the use of azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow conditions. The use of copper-on-charcoal as a heterogeneous catalyst has been reported to be effective in producing high yields of substituted 1,2,3-triazoles . This method allows for efficient and scalable production, making it suitable for industrial applications.

化学反应分析

Types of Reactions

5-Amino-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group at the 5-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Biological Applications

5-Amino-1-ethyl-1H-1,2,3-triazole has demonstrated significant potential in various biological applications:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against bacteria and fungi. For instance, studies have shown that modifications to the triazole ring can enhance its efficacy against resistant strains of pathogens .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses such as HIV and Chagas disease-causing Trypanosoma cruzi. In one study, derivatives showed promising results in reducing parasite burden in infected models .

Anticancer Properties

Several derivatives have been developed with anticancer activity. The mechanism often involves inhibition of specific enzymes or receptors associated with cancer cell proliferation .

Industrial Applications

In addition to biological applications, this compound finds utility in industrial settings:

Dyes and Pigments

The compound is utilized in the synthesis of dyes due to its ability to form stable complexes with metal ions .

Corrosion Inhibitors

Its effectiveness as a corrosion inhibitor in various materials has been documented, making it valuable in protective coatings .

Case Studies

作用机制

The mechanism of action of 5-Amino-1-ethyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can interact with amino acids in the active sites of enzymes and receptors through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

1,2,4-Triazole: Another isomer of triazole with different substitution patterns and properties.

1,2,3-Triazole: The parent compound without the amino and ethyl substitutions.

5-Amino-1-methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of an ethyl group at the 1-position.

Uniqueness

5-Amino-1-ethyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 5-position and the ethyl group at the 1-position enhances its reactivity and potential for various applications compared to its analogs .

生物活性

5-Amino-1-ethyl-1H-1,2,3-triazole (5-AET) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered ring containing three nitrogen atoms, along with an amino and an ethyl group that contribute to its reactivity and potential therapeutic applications. The exploration of 5-AET's biological activity has revealed promising avenues for drug development, particularly in the treatment of infectious diseases and cancer.

- Chemical Formula : C₅H₈N₄

- Molecular Weight : 156.16 g/mol

- Structure : The triazole ring structure is critical for its interaction with biological targets.

The biological activity of 5-AET is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism typically involves:

- Enzyme Inhibition : Compounds like 5-AET may inhibit specific enzymes that are crucial for pathogen survival or proliferation.

- DNA Interaction : The triazole ring can bind to DNA or RNA, affecting replication and transcription processes.

Antimicrobial Activity

5-AET has been investigated for its antimicrobial properties. It has shown efficacy against various pathogens, including bacteria and protozoa. Notably:

- Chagas Disease Treatment : A study highlighted the compound's potential as a treatment for Chagas disease caused by Trypanosoma cruzi. High-content screening identified 5-AET derivatives that demonstrated significant suppression of parasite burden in mouse models (pEC50 > 6) .

Anticancer Properties

Research indicates that triazole derivatives exhibit anticancer activity through several mechanisms:

- Cell Cycle Arrest : Some derivatives of 5-AET have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compounds can trigger apoptotic pathways leading to cancer cell death.

Case Study 1: Chagas Disease

A significant study focused on optimizing the 5-amino-1,2,3-triazole derivatives against Trypanosoma cruzi. The optimization process improved potency and metabolic stability, leading to compounds with enhanced oral bioavailability. One compound from this series demonstrated a substantial reduction in parasitemia in infected mice .

Case Study 2: Antimalarial Activity

In a related study, triazole derivatives were evaluated for their antimalarial properties. Compounds derived from 5-AET were tested against Plasmodium falciparum and showed promising results with low cytotoxicity against mammalian cell lines while maintaining efficacy against the malaria parasite .

Data Tables

| Biological Activity | Target Pathogen/Cancer | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Trypanosoma cruzi | pEC50 > 6 | Effective in vivo model |

| Anticancer | Various cancer cell lines | Submicromolar range | Induces apoptosis |

| Antimalarial | Plasmodium falciparum | < 5 μM | Low cytotoxicity observed |

属性

IUPAC Name |

3-ethyltriazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-8-4(5)3-6-7-8/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBYHHMDKPRCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。